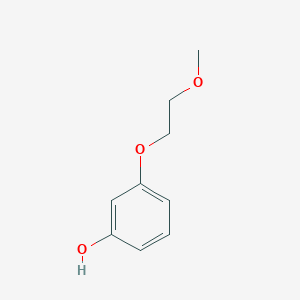

3-(2-Methoxyethoxy)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,10H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFCRVJTOSSFQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245070-91-1 |

Source

|

| Record name | 3-(2-methoxyethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2-Methoxyethoxy)phenol NMR chemical shifts

An In-Depth Technical Guide to the NMR Chemical Shifts of 3-(2-Methoxyethoxy)phenol

Introduction

This compound is a phenolic compound featuring a methoxyethoxy substituent. As with many substituted phenols, it finds utility in diverse fields such as organic synthesis, materials science, and as an intermediate in the development of pharmaceuticals. Precise structural elucidation and purity assessment are paramount for these applications, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the molecule's spectral features. We will delve into the causality behind the observed chemical shifts, provide detailed protocols for sample analysis, and present the data in a clear, structured format to facilitate its use in a laboratory setting.

Core Principles Influencing the NMR Spectrum

The NMR spectrum of this compound is governed by the electronic environment of each unique proton and carbon nucleus. The chemical shift (δ), reported in parts per million (ppm), is primarily influenced by:

-

Electron Density: Nuclei shielded by higher electron density require a stronger magnetic field to achieve resonance and thus appear at a lower chemical shift (upfield). Conversely, nuclei near electron-withdrawing groups are deshielded and resonate at a higher chemical shift (downfield).[1]

-

Inductive and Mesomeric (Resonance) Effects: The hydroxyl (-OH) and methoxyethoxy (-OCH₂CH₂OCH₃) groups exert significant influence on the aromatic ring. Both are oxygen-containing groups that withdraw electron density via the sigma bonds (inductive effect) but, more importantly, donate electron density into the π-system of the benzene ring through resonance. This resonance effect is strongest at the ortho and para positions relative to the substituent.

-

Solvent Effects: The chemical shift of the phenolic hydroxyl proton is particularly sensitive to the choice of solvent, concentration, and temperature. Protic solvents or those capable of hydrogen bonding (e.g., DMSO-d₆, D₂O) can lead to proton exchange and significant downfield shifts compared to non-polar solvents (e.g., CDCl₃).

Structural and Spectral Assignment

To facilitate a clear discussion, the protons and carbons of this compound are systematically labeled as shown in the diagram below.

Caption: Labeled structure of this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is predicted to show seven distinct signals, reflecting the seven unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Hₐ (-OH) | 5.0 - 6.5 (variable) | Broad Singlet (br s) | 1H | Phenolic proton; chemical shift is highly dependent on solvent and concentration. Broadness is due to chemical exchange. |

| Hₕ (H-6) | 7.10 - 7.20 | Triplet (t) | 1H | This proton is ortho to the -OH group and meta to the ether group. It experiences coupling from H-2 and H-5. Based on data for 3-methoxyphenol, the proton between the two oxygen substituents is the most downfield.[2] |

| Hₑ, Hբ, H₉ (H-2, H-4, H-5) | 6.40 - 6.60 | Multiplet (m) | 3H | These protons are significantly shielded by the electron-donating effects of the two oxygen-containing substituents. Their signals often overlap, creating a complex multiplet.[2] |

| Hₑ (-OCH₂-) | 4.05 - 4.15 | Triplet (t) | 2H | Methylene protons adjacent to the phenolic oxygen are deshielded. They are coupled to the adjacent Hբ protons. |

| Hբ (-CH₂O-) | 3.70 - 3.80 | Triplet (t) | 2H | Methylene protons adjacent to the methoxy group's oxygen. Coupled to the Hₑ protons. |

| H₉ (-OCH₃) | 3.40 - 3.50 | Singlet (s) | 3H | Methyl protons of the methoxy group are shielded relative to the methylene protons and appear as a sharp singlet. |

Key Insights into the ¹H Spectrum:

-

Aromatic Region: The aromatic protons (H-2, H-4, H-5, H-6) appear in the typical range for benzene derivatives, from ~6.4 to 7.2 ppm. The electron-donating character of both the hydroxyl and ether groups leads to a general upfield shift compared to unsubstituted benzene (δ 7.34 ppm). The proton at the C-6 position, situated between the two electron-donating groups, is expected to be the most downfield of the aromatic signals.

-

Aliphatic Side-Chain: The two methylene groups of the ethoxy chain (-OCH₂CH₂O-) are diastereotopic and thus chemically non-equivalent. They are expected to appear as two distinct triplets due to coupling with each other (³JHH ≈ 5-7 Hz). The methylene group directly attached to the phenolic oxygen (Hₑ) will be more deshielded than the one adjacent to the methoxy group (Hբ).

-

Phenolic Proton: The hydroxyl proton (Hₐ) signal is often broad and its chemical shift is highly variable. To confirm its assignment, a D₂O shake experiment can be performed. Upon adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum, the hydroxyl proton will exchange with deuterium, causing its signal to disappear or significantly diminish.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine chemically unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 (-OH) | 157 - 159 | Ipso-carbon attached to the hydroxyl group; strongly deshielded by the electronegative oxygen. |

| C3 (-OR) | 159 - 161 | Ipso-carbon attached to the ether group; also strongly deshielded. May be the most downfield carbon. |

| C5 | 130 - 132 | Aromatic CH carbon; its chemical shift is influenced by its position relative to the two substituents. |

| C6 | 107 - 109 | Aromatic CH carbon ortho to -OH and meta to -OR; shielded by resonance. |

| C2 | 106 - 108 | Aromatic CH carbon ortho to -OR and meta to -OH; shielded by resonance. |

| C4 | 101 - 103 | Aromatic CH carbon para to -OR and ortho to -OH; expected to be the most shielded aromatic carbon due to strong resonance effects. |

| C7 (-OCH₂-) | 69 - 71 | Methylene carbon adjacent to the phenolic oxygen. |

| C8 (-CH₂O-) | 68 - 70 | Methylene carbon adjacent to the methoxy group's oxygen. |

| C9 (-OCH₃) | 58 - 60 | Methyl carbon of the methoxy group. |

Key Insights into the ¹³C Spectrum:

-

Aromatic Carbons: The two carbons directly attached to oxygen (C1 and C3) are the most deshielded, appearing far downfield (~157-161 ppm).[3] The remaining four aromatic carbons are significantly shielded, appearing between 101 and 132 ppm. The degree of shielding is dictated by the powerful electron-donating resonance effects of the -OH and ether groups, which increase electron density primarily at the ortho and para positions.

-

Aliphatic Carbons: The aliphatic carbons of the methoxyethoxy side chain appear in the typical ether region (δ 58-71 ppm). The terminal methoxy carbon (C9) is the most shielded of this group. The chemical shifts of the two methylene carbons (C7 and C8) will be similar but distinct.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This section provides a self-validating protocol for the preparation and analysis of a this compound sample. Following these steps ensures high-quality, reproducible data.

Caption: Standard workflow for NMR sample preparation and analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh the required amount of this compound into a clean, dry vial. For ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[4][5]

-

Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) is a standard choice for non-polar to moderately polar compounds. TMS serves as the internal reference (δ = 0.0 ppm). For studies focusing on the hydroxyl proton, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it minimizes proton exchange rates.

-

Vortex the vial until the sample is fully dissolved, ensuring a homogenous solution.[4]

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.[6][7] The final solution height should be approximately 4-5 cm.[4]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. An automated or manual shimming process is then performed to optimize the homogeneity of the magnetic field (B₀) across the sample volume, which is crucial for achieving sharp, well-resolved peaks.[8]

-

¹H NMR Acquisition: Use a standard single-pulse experiment. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds and 16-32 scans is typically adequate.

-

¹³C NMR Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg with a 30° pulse). Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a slightly longer relaxation delay (2 seconds) are necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to convert the raw Free Induction Decay (FID) signal from the time domain to the frequency domain.

-

Perform phase and baseline corrections to ensure accurate peak shapes and integration.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in each unique environment.

-

Assign each peak to its corresponding nucleus in the molecule based on chemical shift, multiplicity, and integration.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The chemical shifts are highly characteristic and directly reflect the influence of the phenolic hydroxyl and methoxyethoxy substituents. The aromatic region shows distinct patterns arising from the electron-donating nature of these groups, while the aliphatic side-chain protons and carbons give clear signals in the ether region of the spectrum. By following the detailed analytical protocol provided, researchers can reliably obtain and interpret high-quality NMR data for the unambiguous identification and characterization of this compound.

References

-

ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of poly(ethylene glycol) methyl ether.... Retrieved from [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). Variable temperature 1 H NMR spectra of ethylene glycol (EG) in a.... Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methoxyphenol, propyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation.... Retrieved from [Link]

- El-Gogary, T. M., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Journal of Molecular Structure, 1262, 133035.

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. 3-Methoxyphenol(150-19-6) 1H NMR [m.chemicalbook.com]

- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. sites.bu.edu [sites.bu.edu]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

An In-Depth Technical Guide to the Infrared Spectrum of 3-(2-Methoxyethoxy)phenol

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-(2-Methoxyethoxy)phenol, a molecule of interest in various research and development sectors. As a compound featuring a phenolic hydroxyl group, an aromatic ring, and both aryl alkyl and dialkyl ether linkages, its IR spectrum presents a rich tapestry of vibrational modes. This document will deconstruct the spectrum, offering a rationale for the expected absorption bands based on fundamental principles of molecular spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and chemical characterization.

Foundational Principles of IR Spectroscopy in the Context of this compound

Infrared spectroscopy measures the interaction of infrared radiation with matter, causing molecular vibrations such as stretching and bending of chemical bonds. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. The spectrum is typically represented as a plot of transmittance versus wavenumber (cm⁻¹), where absorption bands correspond to specific vibrational frequencies of the molecule's functional groups.

The structure of this compound comprises three key functionalities, each with characteristic IR absorptions:

-

Phenolic Group: The hydroxyl (-OH) group directly attached to the benzene ring.

-

Aromatic Ring: The benzene ring with its substituent pattern.

-

Ether Linkages: The aryl alkyl ether (Ar-O-CH₂) and the dialkyl ether (CH₂-O-CH₃) moieties within the 2-methoxyethoxy side chain.

A systematic interpretation of the spectrum involves analyzing distinct regions and correlating the observed bands with these functional groups.

Deconstructing the Spectrum: A Region-by-Region Analysis

The IR spectrum of this compound can be logically divided into several key regions, each providing specific structural information.

The High-Frequency Region: O-H and C-H Stretching Vibrations (4000-2500 cm⁻¹)

This region is dominated by the stretching vibrations of bonds involving hydrogen atoms.

-

O-H Stretching (Phenol): The most prominent feature in this region is expected to be a strong and broad absorption band for the O-H stretching vibration of the phenolic group, typically appearing in the range of 3600-3200 cm⁻¹.[1][2][3] The significant broadening is a direct consequence of intermolecular hydrogen bonding between phenol molecules.[1][2] In a concentrated sample, this broad band will be centered around 3300-3400 cm⁻¹.[3][4]

-

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations give rise to weaker, sharper bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[5][6] These are often observed as small shoulders on the higher frequency side of the aliphatic C-H stretching bands.

-

C-H Stretching (Aliphatic): The methoxy (-OCH₃) and ethoxy (-OCH₂CH₂O-) groups contain sp³-hybridized carbon atoms. Their C-H stretching vibrations will produce multiple medium-to-strong absorption bands in the 3000-2850 cm⁻¹ range.[7][8][9] The presence of both methyl and methylene groups can lead to distinct symmetric and asymmetric stretching bands within this region.

The Mid-Frequency Region: Aromatic Ring and Bending Vibrations (2000-1400 cm⁻¹)

This region provides key information about the aromatic backbone of the molecule.

-

Aromatic C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in a series of medium to strong, sharp absorptions. These typically appear in two main regions: 1620-1585 cm⁻¹ and 1500-1400 cm⁻¹.[1][5][6] For this compound, one would expect characteristic peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[3]

-

Aliphatic C-H Bending: The scissoring and bending vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups from the methoxyethoxy side chain occur in this region, typically around 1470-1450 cm⁻¹.[10]

The Fingerprint Region: C-O Stretching and Bending Vibrations (1400-650 cm⁻¹)

The fingerprint region is rich with complex vibrations that are highly characteristic of the molecule as a whole.[1][11][12] For this compound, the C-O stretching vibrations are particularly diagnostic.

-

Aryl C-O Stretching (Phenol): The stretching of the C-O bond of the phenolic group is expected to produce a strong absorption band around 1220 cm⁻¹.[1][13] This is a key indicator of a phenol, distinguishing it from aliphatic alcohols which absorb at lower wavenumbers.[1]

-

Aryl-Alkyl Ether C-O-C Asymmetric Stretching: The Ar-O-CH₂ linkage constitutes an aryl alkyl ether. This functional group is characterized by a strong, asymmetric C-O-C stretching band typically found between 1275 and 1200 cm⁻¹.[14][15] This band may overlap with the phenolic C-O stretch.

-

Aliphatic Ether C-O-C Asymmetric Stretching: The CH₂-O-CH₂ and CH₂-O-CH₃ linkages of the ethoxy and methoxy groups will exhibit a strong C-O-C asymmetric stretching absorption, generally in the 1150-1070 cm⁻¹ range.[14][16][17]

-

Symmetric Ether C-O-C Stretching: Aryl alkyl ethers also show a symmetric stretching band, which is expected around 1040 cm⁻¹.[15] This, combined with the asymmetric stretch, provides strong evidence for the ether functionalities.

-

Aromatic C-H Out-of-Plane Bending: The out-of-plane (oop) bending vibrations of the aromatic C-H bonds are found in the 900-675 cm⁻¹ region.[5] The specific pattern of these bands is diagnostic of the substitution pattern on the benzene ring. For a 1,3-disubstituted (meta) ring, strong absorptions are expected in the 810-750 cm⁻¹ and 725-680 cm⁻¹ ranges.

Summary of Expected IR Absorptions

The following table summarizes the anticipated key absorption bands for this compound, providing a quick reference for spectral analysis.

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group & Vibrational Mode |

| 3600 - 3200 | Strong, Broad | Phenol O-H Stretch (H-bonded) |

| 3100 - 3000 | Weak to Medium, Sharp | Aromatic C-H Stretch |

| 3000 - 2850 | Medium to Strong, Sharp | Aliphatic C-H Stretch (CH₂, CH₃) |

| 1620 - 1585 | Medium to Strong, Sharp | Aromatic C=C Ring Stretch |

| 1500 - 1400 | Medium to Strong, Sharp | Aromatic C=C Ring Stretch |

| ~1460 | Medium | Aliphatic C-H Bend (CH₂, CH₃) |

| 1275 - 1200 | Strong | Aryl-Alkyl Ether Asymmetric C-O-C Stretch |

| ~1220 | Strong | Phenol C-O Stretch |

| 1150 - 1070 | Strong | Aliphatic Ether Asymmetric C-O-C Stretch |

| ~1040 | Strong | Aryl-Alkyl Ether Symmetric C-O-C Stretch |

| 900 - 675 | Medium to Strong | Aromatic C-H Out-of-Plane Bend |

Experimental Workflow and Data Interpretation

A robust protocol for acquiring and interpreting the IR spectrum of this compound is crucial for accurate structural verification.

Sample Preparation and Spectrum Acquisition

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet holder with a pure KBr pellet) should be acquired to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: The prepared sample is placed in the spectrometer, and the spectrum is recorded. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Data Processing: Ensure the spectrum is appropriately baseline-corrected and that the peaks are accurately labeled.

Logical Flow for Spectrum Interpretation

The interpretation of the acquired spectrum should follow a systematic approach to ensure all features are considered in the context of the proposed structure.

Sources

- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 4. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. Jet-cooled infrared spectrum of methoxy in the CH stretching region - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Fermi resonance effects in the vibrational spectroscopy of methyl and methoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. rockymountainlabs.com [rockymountainlabs.com]

Mass spectrometry fragmentation pattern of 3-(2-Methoxyethoxy)phenol

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(2-Methoxyethoxy)phenol

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (C₉H₁₂O₃, M.W. 168.19 g/mol ). Aimed at researchers, analytical scientists, and professionals in drug development, this document elucidates the characteristic fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By dissecting the molecule's structural components—a phenol ring, an aromatic ether linkage, and an aliphatic ether—we can predict and interpret its mass spectrum with high confidence. This guide explains the causal mechanisms behind key bond cleavages, offers detailed experimental protocols for spectral acquisition, and summarizes the data for practical application in structural elucidation and chemical identification.

Introduction: Structural Context and Analytical Imperative

This compound is a bifunctional organic molecule featuring both a phenolic hydroxyl group and a methoxyethoxy side chain attached to a benzene ring at the meta position. This unique combination of functional groups dictates its chemical properties and, critically, its fragmentation behavior in a mass spectrometer. Understanding this behavior is paramount for its unambiguous identification in complex matrices, metabolite studies, and quality control during synthesis.

Mass spectrometry serves as a powerful tool for this purpose, providing not only the molecular weight but also a distinct fragmentation "fingerprint." The ionization method employed profoundly influences this fingerprint. Hard ionization techniques like Electron Ionization (EI) impart significant energy, leading to extensive and predictable fragmentation of the resulting radical cation (M⁺•)[1][2]. In contrast, soft ionization methods like Electrospray Ionization (ESI) generate even-electron pseudomolecular ions (e.g., [M+H]⁺ or [M-H]⁻) with low internal energy, requiring collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to induce fragmentation[1]. This guide will explore the fragmentation pathways under both scenarios.

Ionization Techniques: A Tale of Two Methods

The choice of ionization technique is the first and most critical step in analyzing this compound.

-

Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI is a hard ionization technique that bombards the analyte with high-energy electrons (~70 eV)[2]. This process ejects an electron from the molecule, forming a high-energy radical cation (M⁺•) that readily undergoes fragmentation. The resulting mass spectrum is highly reproducible and rich in structural information, making it ideal for library matching and initial identification.

-

Electrospray Ionization (ESI): As a soft ionization technique commonly paired with Liquid Chromatography (LC), ESI is suited for more polar and thermally labile compounds. It generates charged droplets that, upon solvent evaporation, produce intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules[1]. Fragmentation is minimal in the source; thus, structural information is obtained via tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collisions with an inert gas (CID)[1].

Electron Ionization (EI) Fragmentation Pathway

Upon EI, this compound forms a molecular ion at m/z 168 . The stability of the aromatic ring ensures that this molecular ion peak is typically observable. The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments, primarily driven by the ether linkages and the phenolic group.

Key Fragmentation Mechanisms:

-

Alpha-Cleavage of the Ether Side Chain: Ether fragmentation is dominated by α-cleavage, where a bond adjacent to the oxygen atom is broken, leading to a resonance-stabilized oxonium ion[3][4][5]. For the methoxyethoxy side chain, two primary α-cleavages are predicted:

-

Cleavage of the C-C bond: This is the most favorable fragmentation of the side chain. It results in the formation of a stable methoxyethyl oxonium ion at m/z 75 or a smaller, highly characteristic fragment at m/z 45 ([CH₃O=CH₂]⁺) through hydrogen rearrangement. The ion at m/z 75 is a strong indicator of a methoxyethoxy moiety.

-

Cleavage alpha to the aromatic ring: Scission of the O–CH₂ bond results in the formation of the 3-hydroxyphenoxy radical and the cation at m/z 75 ([CH₃OCH₂CH₂]⁺).

-

-

Benzylic-type Cleavage: Cleavage of the bond between the aromatic oxygen and the side chain is less common but can lead to a 3-hydroxyphenyl cation at m/z 93 .

-

Phenolic Fragmentation: Phenols exhibit characteristic fragmentation patterns, including the loss of a hydrogen radical (M-1) and the sequential loss of carbon monoxide (CO, 28 Da) and a formyl radical (HCO•, 29 Da) from the aromatic ring[6][7].

-

Loss of the entire side chain followed by loss of CO from the resulting phenol ion can produce fragments at m/z 65 ([C₅H₅]⁺).

-

The logical flow of the main EI fragmentation pathways is visualized below.

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) MS/MS Fragmentation Pathway

In positive-ion ESI, this compound will readily form a protonated molecule, [M+H]⁺, at m/z 169 . In negative-ion mode, deprotonation of the acidic phenolic hydroxyl yields an [M-H]⁻ ion at m/z 167 . The fragmentation of the [M+H]⁺ precursor ion via CID is explored here. Protonation is likely to occur at one of the three oxygen atoms, directing the subsequent fragmentation.

Key Fragmentation Mechanisms ([M+H]⁺, m/z 169):

-

Loss of Neutral Methoxyethanol: Protonation of the ether oxygen linked to the ring facilitates the cleavage of the aryl C-O bond, leading to the loss of a neutral methoxyethanol molecule (HOCH₂CH₂OCH₃, 76 Da). This results in a prominent product ion at m/z 93 , corresponding to the 3-hydroxyphenyl cation.

-

Loss of Neutral Methanol: If protonation occurs on the terminal methoxy group, a charge-remote fragmentation can lead to the loss of a neutral methanol molecule (CH₃OH, 32 Da). This pathway generates a significant product ion at m/z 137 .

-

Loss of Formaldehyde: Cleavage within the ethoxy chain can result in the loss of a neutral formaldehyde molecule (CH₂O, 30 Da), producing an ion at m/z 139 .

The logical flow of the main ESI-MS/MS fragmentation pathways is visualized below.

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Summary of Key Spectral Data

The table below summarizes the most diagnostic ions predicted for this compound under both EI and ESI conditions.

| Ionization Mode | m/z (Daltons) | Proposed Formula/Structure | Fragmentation Pathway / Comment |

| EI | 168 | [C₉H₁₂O₃]⁺• | Molecular Ion (M⁺•) |

| 123 | [C₇H₇O₂]⁺ | M⁺• - •CH₂OCH₃ (Loss of methoxymethyl radical) | |

| 93 | [C₆H₅O]⁺ | M⁺• - •C₃H₇O₂ (Loss of methoxyethoxy radical) | |

| 75 | [C₃H₇O₂]⁺ | Cleavage of ArO–CH₂ bond; [CH₃OCH₂CH₂]⁺ | |

| 45 | [C₂H₅O]⁺ | α-cleavage product; [CH₃O=CH₂]⁺ (Base peak potential) | |

| ESI (+) | 169 | [C₉H₁₃O₃]⁺ | Protonated Molecule ([M+H]⁺) |

| 137 | [C₈H₉O₂]⁺ | [M+H]⁺ - CH₃OH (Loss of neutral methanol) | |

| 93 | [C₆H₅O]⁺ | [M+H]⁺ - C₃H₈O₂ (Loss of neutral methoxyethanol) |

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following protocols are recommended.

Protocol 1: GC-EI-MS Analysis

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).

-

GC System Configuration:

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: Inject 1 µL with a split ratio of 20:1. Set injector temperature to 250°C.

-

Oven Program: Hold at 60°C for 2 min, then ramp at 15°C/min to 280°C and hold for 5 min.

-

-

MS System Configuration:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Acquisition: Ensure the system is properly tuned and calibrated using a standard (e.g., PFTBA) before analysis.

-

Protocol 2: LC-ESI-MS/MS Analysis

-

Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 methanol:water solution. Further dilute to a final concentration of ~10 µg/mL.

-

LC System Configuration:

-

Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS System Configuration:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325°C.

-

Nebulizer Pressure: 40 psi.

-

MS1 Scan: Scan from m/z 100 to 300 to identify the precursor ion ([M+H]⁺ at m/z 169).

-

MS2 Scan (Product Ion Scan): Isolate the precursor ion at m/z 169 and apply varying collision energies (e.g., 10, 20, 30 eV) to generate a comprehensive product ion spectrum.

-

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of ion chemistry. Under EI, the molecule fragments extensively, with key ions at m/z 75 and m/z 45 serving as diagnostic markers for the methoxyethoxy side chain. Under ESI-MS/MS, the protonated molecule at m/z 169 primarily fragments via the neutral loss of methanol (yielding m/z 137 ) or methoxyethanol (yielding m/z 93 ). By leveraging this detailed understanding and applying the robust analytical protocols provided, researchers can confidently identify and characterize this compound in various scientific applications.

References

-

Slideshare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Jaskolla, T. W., & Lehmann, W. D. (2007). Qualitative analysis of phenols and alcohols in complex samples after derivatization to esters of ferrocene carboxylic acid by gas chromatography with mass spectrometric detection. PubMed, 12(2), 135-43. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Naidoo, D., et al. (2012). Electron-Induced (EI) Mass Fragmentation is Directed by Intra-molecular H-Bonding in Two Isomeric Benzodipyran Systems. NIH National Library of Medicine. Retrieved from [Link]

-

Wong, W. H. (n.d.). Organic Chemistry: A Tenth Edition - 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxyphenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Retrieved from [Link]

-

Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH National Library of Medicine. Retrieved from [Link]

Sources

- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Msc alcohols, phenols, ethers | PDF [slideshare.net]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. scribd.com [scribd.com]

- 6. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-(2-Methoxyethoxy)phenol: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyethoxy)phenol is a substituted aromatic compound featuring both a phenolic hydroxyl group and an ether linkage. While specific literature on this particular molecule is limited, its structural motifs are of significant interest in medicinal chemistry and materials science. The phenolic group provides a site for hydrogen bonding and potential antioxidant activity, while the methoxyethoxy side chain can influence solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside established methodologies for its synthesis and detailed characterization. Given the scarcity of direct experimental data, this document serves as a practical framework for researchers encountering this or structurally similar phenolic ethers.

Chemical Identity and Physical Properties

A clear identification of this compound is fundamental for any research endeavor. The key identifiers and a summary of its physical properties are presented below. It is important to note that where experimental data is unavailable, predicted values from computational models are provided.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 245070-91-1 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂O₃ | [1][3] |

| Molecular Weight | 168.19 g/mol | [1] |

| Appearance | White to pale yellow solid (predicted) | General Knowledge |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF | General Knowledge |

| pKa | ~9.8 (predicted for phenolic hydroxyl) | General Knowledge |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the phenol and the ether.

-

Phenolic Hydroxyl Group : The hydroxyl group imparts weak acidity to the molecule, allowing it to react with strong bases to form a phenoxide salt. This phenoxide is a potent nucleophile and can participate in reactions such as the Williamson ether synthesis. The hydroxyl group also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

-

Ether Linkage : The ether group is generally stable and unreactive under most conditions. However, it can be cleaved under harsh acidic conditions (e.g., using HBr or HI). The ether sidechain significantly impacts the molecule's polarity and solubility characteristics.

Synthesis of this compound

A common and effective method for the synthesis of phenolic ethers is the Williamson Ether Synthesis . This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Experimental Protocols for Characterization

A rigorous characterization is essential to confirm the identity, purity, and structure of a synthesized compound. The following are standard protocols applicable to this compound.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of this compound from 3-methoxyphenol and 2-bromoethyl methyl ether.

Materials:

-

3-Methoxyphenol

-

2-Bromoethyl methyl ether

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of 3-methoxyphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromoethyl methyl ether (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Purity and Identity Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of a sample and confirming its molecular weight.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for polar compounds (e.g., DB-5ms).

Procedure:

-

Prepare a dilute solution of the purified this compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject 1 µL of the sample into the GC-MS system.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Analyze the resulting chromatogram for a single major peak, indicating high purity.

-

Examine the mass spectrum of the peak and confirm the presence of the molecular ion peak at m/z 168.19.

Protocol 3: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural confirmation of organic molecules.

Instrumentation:

-

NMR spectrometer (e.g., Bruker 400 MHz).

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Spectroscopy:

-

Dissolve a small amount of the sample in the chosen deuterated solvent.

-

Acquire the ¹H NMR spectrum.

-

Expected Signals:

-

Aromatic protons: Multiplets in the range of δ 6.5-7.5 ppm.

-

Phenolic -OH: A broad singlet, the chemical shift of which is concentration and solvent-dependent (typically δ 4-8 ppm). This signal will disappear upon D₂O exchange.

-

-OCH₂CH₂O- protons: Two triplets around δ 3.5-4.2 ppm.

-

-OCH₃ protons: A singlet around δ 3.4 ppm.

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum of the same sample.

-

Expected Signals:

-

Aromatic carbons: Signals in the range of δ 100-160 ppm.

-

Ether carbons: Signals in the range of δ 60-80 ppm.

-

Methoxy carbon: A signal around δ 59 ppm.

-

Protocol 4: Functional Group Analysis by IR Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation:

-

FTIR spectrometer.

Procedure:

-

Prepare the sample as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Acquire the IR spectrum.

-

Expected Characteristic Absorptions:

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from similar phenolic and ether compounds.

-

Potential Hazards : Phenolic compounds are often corrosive and can cause severe skin burns and eye damage.[7] They can be toxic if swallowed, inhaled, or absorbed through the skin. Ethers can form explosive peroxides upon prolonged storage and exposure to air and light.

-

Handling Precautions :

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.

Conclusion

This compound represents a class of compounds with significant potential in various scientific fields. Although specific experimental data for this molecule is sparse, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and analytical techniques. The detailed protocols for synthesis, purification, and spectroscopic analysis offer a self-validating system for researchers to confidently prepare and identify this and other novel phenolic ethers. As research into new chemical entities progresses, the methodologies outlined herein will serve as a valuable resource for drug development professionals and scientists, enabling the exploration of the therapeutic and material applications of this intriguing class of molecules.

References

-

HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. (2021, March 30). Taylor & Francis Online. Retrieved from [Link]

-

determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. (n.d.). CABI Digital Library. Retrieved from [Link]

-

Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022, January 18). MDPI. Retrieved from [Link]

-

infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. (2019, April 9). AKJournals. Retrieved from [Link]

-

Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. (n.d.). Oxford Academic. Retrieved from [Link]

-

17.11 Spectroscopy of Alcohols and Phenols. (2023, September 20). OpenStax. Retrieved from [Link]

-

18.8 Spectroscopy of Ethers. (n.d.). OpenStax. Retrieved from [Link]

-

Safety Data Sheet Phenolic Resin Revision 2, Date 01 Jun 2023. (2023, June 1). Redox. Retrieved from [Link]

-

11.12: Spectroscopy of Alcohols and Phenols. (2020, July 7). Chemistry LibreTexts. Retrieved from [Link]

-

3.1.12: Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

-

Safety Data Sheet: Phenolic resins. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

-

The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. (n.d.). Journal of the Chemical Society of Japan. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

-

H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Phenol. (n.d.). Princeton EHS. Retrieved from [Link]

-

Appendix P - Phenol First Aid Guide and PPE. (n.d.). Environment, Health and Safety. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved from [Link]

-

Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (n.d.). PubMed. Retrieved from [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmapproach. Retrieved from [Link]

-

Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved from [Link]

-

This compound. (n.d.). 北京欣恒研科技有限公司. Retrieved from [Link]

-

Determination of Phenolic Compounds from Wine Samples by GC/MS System. (n.d.). ResearchGate. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

4-(2-Methoxyethyl)phenol. (n.d.). PubChem. Retrieved from [Link]

-

3-((2-(2-Methoxyethoxy)ethyl)amino)phenol. (2018, May 16). SIELC Technologies. Retrieved from [Link]

-

Phenol, 2-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Phenol, 2-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

-

4-(2-Methoxyethoxy)phenol. (n.d.). PubChem. Retrieved from [Link]

-

Table 4-2, Physical and Chemical Properties of Phenol. (n.d.). NCBI. Retrieved from [Link]

-

Phenol, 2-ethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. 245070-91-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 245070-91-1 [amp.chemicalbook.com]

- 3. This compound - CAS:245070-91-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. This compound | 245070-91-1 [m.chemicalbook.com]

- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. redox.com [redox.com]

- 9. chempoint.com [chempoint.com]

- 10. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

A Scientist's Guide to the Solubility of 3-(2-Methoxyethoxy)phenol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-(2-Methoxyethoxy)phenol in a range of organic solvents. Recognizing the scarcity of published empirical data for this specific compound, this document emphasizes the foundational principles of solubility, equipping researchers in drug development and chemical synthesis with the necessary tools for rational solvent selection and quantitative solubility assessment. We delve into the molecular structure of this compound, apply theoretical models like Hansen Solubility Parameters (HSP) for predictive analysis, and provide a detailed, self-validating experimental protocol based on the isothermal shake-flask method. This guide is designed to be a practical resource, bridging the gap between theoretical prediction and laboratory practice.

Introduction: The Critical Role of Solubility

In the realm of pharmaceutical sciences and organic synthesis, solubility is not merely a physical property; it is a critical determinant of a compound's utility and developability. For drug development professionals, poor solubility can severely limit bioavailability, hinder formulation efforts, and lead to unreliable in vitro assay results.[1] For synthetic chemists, solubility dictates the choice of reaction media, influences reaction kinetics, and is paramount for effective purification through crystallization.

This guide focuses on this compound, a compound with structural motifs—a phenol, an ether, and an aromatic ring—that suggest a nuanced and interesting solubility profile. The absence of extensive public solubility data necessitates a first-principles approach. Herein, we will deconstruct the molecule's physicochemical characteristics, apply established solubility theories to predict its behavior, and outline a robust methodology for its empirical determination.

Physicochemical Profile of this compound

Understanding the solute is the first step in predicting its interaction with any solvent. The structure of this compound offers several clues to its solubility behavior.

-

Molecular Formula: C₉H₁₂O₃

-

Molecular Weight: 168.19 g/mol

-

Key Structural Features:

-

Phenolic Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and acceptor, suggesting affinity for polar, protic solvents.

-

Ether Linkages (-O-): The two ether groups contain lone pairs of electrons, making them effective hydrogen bond acceptors. This feature enhances polarity and interaction with protic solvents.

-

Aromatic Phenyl Ring: This nonpolar, hydrophobic region will favor interactions with solvents that have significant nonpolar character, driven by dispersion forces.

-

Methoxyethyl Side Chain: This flexible chain contributes to the overall molecular volume and introduces both polar (ether) and nonpolar (alkyl) characteristics.

-

The molecule is, therefore, amphiphilic, possessing both distinct polar (hydrophilic) and nonpolar (hydrophobic) regions. This duality is the primary driver of its solubility characteristics.

Figure 2: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Temperature-controlled orbital shaker/incubator

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 20-50 mg, enough to ensure undissolved solid remains at equilibrium).

-

Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a moderate speed (e.g., 150 rpm) for a predetermined period. A minimum of 24 hours is recommended, with samples taken at 24 and 48 hours to ensure equilibrium has been reached. [2]4. Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for at least 24 hours to allow for the sedimentation of undissolved solids. [3]5. Sample Collection: Carefully withdraw a sample from the clear supernatant. To ensure complete removal of any suspended particles, filter the sample through a 0.22 µm PTFE syringe filter into a clean vial. Causality Note: Using a chemically inert filter like PTFE is crucial to prevent the filter from leaching contaminants or adsorbing the analyte, which would skew results.

-

Dilution: Accurately perform a serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification (HPLC-UV):

-

Method Development: Develop a suitable HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. [4] * Standard Curve: Prepare a set of calibration standards of this compound of known concentrations in the chosen solvent.

-

Analysis: Inject the standards and the diluted samples. Monitor the absorbance at a wavelength where the compound has a strong chromophore (e.g., ~270-280 nm for a phenol). [5] * Calculation: Plot a calibration curve of peak area versus concentration for the standards. Use the linear regression equation to calculate the concentration of the diluted samples, and then back-calculate the original concentration of the saturated solution. This value is the solubility.

-

System Self-Validation

The trustworthiness of this protocol is ensured by a key validation step: comparing the solubility values obtained from samples taken at different equilibration times (e.g., 24h vs. 48h). If the calculated concentrations are statistically identical, it provides strong evidence that a true thermodynamic equilibrium was achieved. If the 48h sample shows a significantly higher concentration, the equilibration time must be extended.

Conclusion and Applications

This guide provides a robust, first-principles-based approach for researchers to confidently assess the solubility of this compound. By combining an understanding of its molecular structure with predictive theories and a rigorous experimental protocol, scientists can efficiently select appropriate solvents for chemical reactions, purifications, and formulation development. The methodologies described herein are not limited to this specific compound and can serve as a template for investigating the solubility of other novel molecules where empirical data is lacking, thereby accelerating research and development in the chemical and pharmaceutical sciences.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Abbott, S. (n.d.). HSP Basics. Steven Abbott TCNF Ltd.

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters.

-

National Center for Biotechnology Information. (n.d.). 4-(2-Methoxyethoxy)phenol. PubChem.

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, No. 105: Water Solubility. OECD Publishing.

-

Baskaran, R., et al. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in extracts of four tropical vegetables. Journal of Applied Pharmaceutical Science, 6(2), 157-166.

- Avdeef, A. (2012).

-

IUPAC. (n.d.). Solubility Data Series. International Union of Pure and Applied Chemistry.

-

Enamine. (n.d.). Shake-Flask Solubility Assay.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

-

Regulations.gov. (2017). Report : Determination of Water Solubility.

-

Kostić, D. A., et al. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of the Serbian Chemical Society, 80(10), 1245-1254.

-

Alopaeus, V., et al. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Molecules, 22(1), 114.

-

Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. Tenside Surfactants Detergents, 60(5), 337-344.

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

Sources

A Technical Guide to the Spectroscopic Characterization of Methoxyethoxy- and Methoxyethyl- Phenol Isomers

Abstract

The unambiguous structural elucidation of isomeric compounds is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. Compounds sharing the same molecular formula can exhibit vastly different physicochemical and biological properties. This guide provides a comprehensive technical overview of the spectroscopic methodologies used to differentiate the positional isomers of substituted phenols, with a primary focus on the 4-(2-methoxyethyl)phenol and 2-(2-methoxyethyl)phenol system as a case study. Due to the limited availability of public, experimentally-verified data for 3-(2-methoxyethoxy)phenol and its direct isomers, this document leverages data from closely related structures to illustrate the core principles of spectroscopic analysis. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide researchers with the tools to confidently identify and characterize these and similar compounds.

Introduction: The Challenge of Isomer Differentiation

Positional isomers, such as the ortho-, meta-, and para- forms of a disubstituted benzene ring, present a significant analytical challenge. While they share the same molecular weight and elemental composition, the spatial arrangement of their functional groups leads to distinct electronic environments and molecular symmetries. These differences are manifested in their spectroscopic signatures. This guide will explore how these subtle structural variations can be exploited for definitive identification.

The primary compounds of interest are the isomers of this compound. However, the publicly available spectroscopic data for this specific molecule is scarce. Therefore, we will focus our analysis on the closely related and better-documented isomeric system of 2-(2-methoxyethyl)phenol (ortho) and 4-(2-methoxyethyl)phenol (para) . The principles discussed are directly applicable to the methoxyethoxy-phenol system.

Caption: Isomeric relationships of the target and analyzed phenol systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Causality Behind Experimental Choices

The choice of solvent and internal standard is critical for acquiring high-quality NMR data.

-

Deuterated Solvents: Solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are used because they are largely "invisible" in the ¹H NMR spectrum, preventing solvent signals from overwhelming the analyte signals.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard because it is chemically inert, volatile (easily removed), and produces a single, sharp signal at 0 ppm, providing a reliable reference point for chemical shifts.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh 5-25 mg of the phenol isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Transfer the solution into a high-quality 5 mm NMR tube using a pipette.

-

Standard Addition (Optional): Add a small amount of TMS as an internal reference.

-

Data Acquisition: Place the capped NMR tube into the spectrometer's probe. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can also be run to differentiate between CH, CH₂, and CH₃ carbons.

Data Interpretation and Isomer Differentiation

The key to differentiating the isomers lies in the aromatic region (approx. 6.5-7.5 ppm) of the ¹H NMR spectrum. The substitution pattern dictates the symmetry of the molecule and, consequently, the splitting patterns of the aromatic protons.

-

4-(2-Methoxyethyl)phenol (para-isomer): This isomer possesses a plane of symmetry along the C1-C4 axis. This results in only two distinct types of aromatic protons, which appear as two doublets. This characteristic AA'BB' system is a hallmark of para-disubstitution.

-

2-(2-Methoxyethyl)phenol (ortho-isomer): This isomer has no molecular symmetry. Therefore, all four aromatic protons are chemically distinct, leading to a more complex multiplet in the aromatic region.

-

3-(2-Methoxyethyl)phenol (meta-isomer): While data is limited, a meta-substitution pattern would also result in four distinct aromatic protons, but with different coupling constants and chemical shifts compared to the ortho-isomer, often showing one proton as a singlet-like signal (the one between the two substituents).

Table 1: Comparative ¹H NMR Data (CDCl₃)

| Compound | Aromatic Protons (ppm) | Methoxyethyl Protons (ppm) | Methoxy Protons (ppm) | Phenolic Proton (ppm) | Reference |

| 4-(2-Methoxyethyl)phenol | 7.04 (d), 6.71 (d) | 3.61 (t), 2.82 (t) | 3.38 (s) | 6.39 (br s) | [1] |

| 2-(2-Methoxyethyl)phenol | 6.8 - 7.2 (m) | ~3.7 (t), ~2.9 (t) | ~3.3 (s) | Variable (br s) |

Note: Data for the ortho-isomer is predicted or based on typical values.

Table 2: Comparative ¹³C NMR Data (CDCl₃)

| Compound | Aromatic Carbons (ppm) | Methylene Carbons (ppm) | Methoxy Carbon (ppm) | Reference |

| 4-(2-Methoxyethyl)phenol | 154.0, 130.3, 129.8, 115.2 | 72.8, 38.0 | 58.8 | [2] |

| 2-(2-Methoxyethyl)phenol | 110 - 160 | ~70, ~35 | ~59 |

The chemical shift of the methoxy carbon in phenols is sensitive to its position. Ortho-substituents can cause a downfield shift compared to less sterically hindered positions.[3]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique excellent for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a common sampling technique that requires minimal sample preparation.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample (or a single drop of a liquid) directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final IR spectrum.

Data Interpretation and Isomer Differentiation

While all isomers will show characteristic absorbances for the hydroxyl and ether groups, the "fingerprint region" (below 1500 cm⁻¹) is crucial for distinguishing them.

-

O-H Stretch: A broad, strong absorption band in the 3200-3600 cm⁻¹ region is characteristic of the phenolic hydroxyl group.

-

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxyethyl group appear just below 3000 cm⁻¹.

-

C-O Stretch: Strong bands corresponding to the aryl-ether and alkyl-ether C-O stretching are expected in the 1250-1000 cm⁻¹ region.

-

Fingerprint Region (C-H Bending): The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range are highly diagnostic of the benzene ring substitution pattern.

-

Para-isomer: Typically shows a strong band between 810-840 cm⁻¹.

-

Ortho-isomer: Typically shows a strong band between 735-770 cm⁻¹.

-

Meta-isomer: Shows bands in the 690-710 cm⁻¹ and 750-810 cm⁻¹ regions.

-

Table 3: Key IR Absorption Frequencies (cm⁻¹)

| Functional Group | Expected Range | Description |

| Phenolic O-H | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | 3000 - 3100 | Medium, Sharp |

| Aliphatic C-H | 2850 - 3000 | Medium, Sharp |

| C=C Aromatic | 1450 - 1600 | Medium-Weak, Sharp |

| Aryl-O Stretch | 1200 - 1260 | Strong |

| Alkyl-O Stretch | 1050 - 1150 | Strong |

| Aromatic C-H Bending | 675 - 900 | Strong, Diagnostic |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile and thermally stable compounds like the phenol isomers.

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas through a capillary column. If a mixture of isomers is present, they will separate based on their boiling points and interactions with the column's stationary phase.

-

Ionization & Detection: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Isomer Differentiation

All three isomers (ortho, meta, para) will exhibit the same molecular ion peak (M⁺) at m/z 152, corresponding to the molecular formula C₉H₁₂O₂. Differentiation relies on the relative abundances of the fragment ions.

-

Molecular Ion (M⁺): A peak at m/z 152 confirms the molecular weight.

-

Key Fragmentation: A common and often dominant fragmentation pathway for such phenols is the benzylic cleavage, resulting from the loss of the methoxyethyl side chain. For 4-(2-methoxyethyl)phenol, this cleavage leads to a prominent base peak at m/z 107 . This corresponds to the hydroxytropylium ion, a stable fragment. The fragmentation pattern for the ortho- and meta-isomers may differ due to the potential for intramolecular interactions ("ortho-effect"), which could lead to unique fragmentation pathways and different relative peak intensities.

Caption: General analytical workflow for isomer identification.

Conclusion

The differentiation of positional isomers like 2-, 3-, and 4-(2-methoxyethoxy)phenol requires a multi-technique spectroscopic approach. While data for the target compound is limited, analysis of the closely related 4-(2-methoxyethyl)phenol and 2-(2-methoxyethyl)phenol system demonstrates a clear and reliable path to identification. ¹H NMR spectroscopy provides the most definitive evidence through the splitting patterns in the aromatic region, which are dictated by molecular symmetry. IR spectroscopy offers crucial confirmatory data, particularly from the C-H out-of-plane bending vibrations in the fingerprint region. Finally, mass spectrometry confirms the molecular weight and can offer clues from fragmentation patterns. By integrating the data from these three core techniques, researchers can achieve unambiguous structural elucidation of these and other isomeric systems.

References

- A Comparative Spectroscopic Analysis of 4-(2-Methoxyethyl)phenol and Its Structural Isomers. (n.d.). BenchChem.

- 4-(2-Methoxyethyl)phenol chemical structure and properties. (n.d.). BenchChem.

- Spectroscopic Profile of 2-(2-Methoxyethyl)phenol: A Technical Guide. (n.d.). BenchChem.

-

PubChem. (n.d.). 4-(2-Methoxyethyl)phenol. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 4-(2-Methoxyethoxy)phenol. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 2-(2-Methoxyphenyl)phenol. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). Retrieved January 20, 2026, from [Link]

-

4-(2-Methoxyethyl)phenol - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Organic Chemistry - Spectroscopy - 3-Methoxyphenol. (2017, July 7). YouTube. Retrieved January 20, 2026, from [Link]

-

Phenol at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 20, 2026, from [Link]

- An In-depth Technical Guide to the Physical Characteristics of p-(2-Methoxyethyl)phenol. (n.d.). BenchChem.

-

PubChem. (n.d.). 3-Methoxyphenol. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Phenol, 2-methoxy-. (n.d.). NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

-

Phenol, 2-methoxy-3-(2-propenyl)-. (n.d.). NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

- Process for producing methoxyphenol or ethoxyphenol. (1968). Google Patents.

-

Phenol, 4-ethyl-2-methoxy-. (n.d.). NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

-

Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of m-Aryloxy Phenols. (2023, March 30). Encyclopedia.pub. Retrieved January 20, 2026, from [Link]

- Guaiacol ethylene glycol ether physical characteristics. (n.d.). BenchChem.

- Method for producing 4-(2'-methoxyethyl) phenol. (1991). Google Patents.

-

ortho-guaiacol. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from [Link]

-

Determination of glycols in biological specimens by gas chromatography-mass spectrometry. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Thermodynamic and spectroscopic studies for aqueous solution of ethylene glycol monomethyl ether. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Thermochemical properties of methoxyphenol isomers

An In-depth Technical Guide to the Thermochemical Properties of Methoxyphenol Isomers

Authored by: A Senior Application Scientist

Abstract